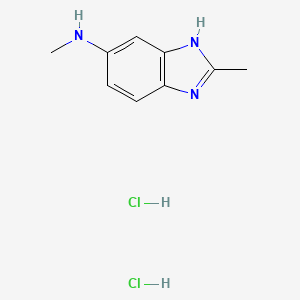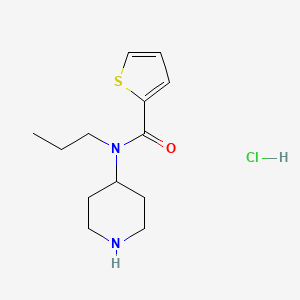![molecular formula C9H16O4S B1433107 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate CAS No. 1309366-15-1](/img/structure/B1433107.png)
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate contains a total of 31 bonds. There are 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 four-membered ring(s), 1 six-membered ring(s), 1 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 220.29 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Spiroketal Synthesis
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate is utilized in the efficient synthesis of 5,5-spiroketal structures. The process involves the synthesis of 1,6-dioxaspiro[4.4]nonane derivatives from 2-(sulfonimidoylmethylene)tetrahydrofurans. This methodology has been successfully applied to synthesize chalcogran, a beetle pheromone (Sridharan et al., 2011).
Oxidation Reactions
The compound has relevance in studies exploring the oxidation reactions of methanesulfinic acid, which includes the formation of the methanesulfonyl radical. This research is significant in understanding the chemical pathways and products in various oxidation processes (Flyunt et al., 2001).
Renewable Energy Applications
In the field of renewable energy, research focuses on poly(oxymethylene) dimethyl ether fuel synthesis. Here, methanesulfonic acid, a compound related to this compound, is used as a catalyst for anhydrous synthesis of OME, highlighting its importance in the development of alternative diesel fuels (Klokić et al., 2020).
Synthesis of β-Lactones
This compound is also involved in the synthesis of β-lactones. This synthesis process is significant for creating various chemical compounds used in further research and applications (Wedler & Schick, 2003).
Pharmaceutical Research
In pharmaceutical research, methanesulfonic acid salts of various compounds, including carbamazepine, are synthesized and characterized. These studies provide valuable insights into the properties of these compounds, which can be used for developing new pharmaceuticals (Eberlin et al., 2013).
Safety and Hazards
The safety information for 5-Oxaspiro[3.5]nonan-8-yl methanesulfonate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s difficult to explain its mode of action. The compound contains a spirocyclic structure, which is often found in bioactive molecules and could interact with various biological targets .
Biochemical Pathways
Without knowledge of the compound’s specific targets and mode of action, it’s challenging to determine the exact biochemical pathways it affects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-Oxaspiro[3.5]nonan-8-yl methanesulfonate” are currently unknown .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Specific details for “5-oxaspiro[35]nonan-8-yl methanesulfonate” are currently unknown .
Biochemische Analyse
Biochemical Properties
5-Oxaspiro[3.5]nonan-8-yl methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s spirocyclic structure allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonate-binding enzymes, leading to changes in their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound may affect the glycolytic pathway by interacting with glycolytic enzymes, altering the production of ATP and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall biological effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action .
Eigenschaften
IUPAC Name |
5-oxaspiro[3.5]nonan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-14(10,11)13-8-3-6-12-9(7-8)4-2-5-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRXHRNZZNZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)


![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)




![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)

